molecular formula C16H15BrN2O4 B4112102 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide

2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B4112102
M. Wt: 379.20 g/mol
InChI Key: LKZRHHOMBIFLKS-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, also known as BPN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPN is a synthetic compound that belongs to the family of amides and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is not well understood, but it is believed to interact with specific receptors or enzymes in the body. This compound has been shown to have potential applications as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been shown to have potential applications as an antibacterial agent, as it inhibits the growth of certain bacteria in vitro.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. It has also been shown to have potential applications as an anti-inflammatory agent, as it inhibits the production of certain inflammatory cytokines. In addition, this compound has been shown to have potential applications as an antioxidant, as it scavenges free radicals.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound has some limitations, including its low solubility in water and its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling this compound in the laboratory.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. One potential direction is to investigate its potential applications as an anticancer agent in vivo. Another potential direction is to investigate its potential applications as an antibacterial agent in vivo. In addition, future research could focus on the development of new synthetic routes for this compound and the synthesis of new derivatives with improved properties. Overall, this compound has significant potential for applications in various fields, and further research is needed to fully understand its properties and potential applications.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has various scientific research applications, including its use as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has also been used as a building block in the synthesis of supramolecular polymers, which are materials that have potential applications in drug delivery, tissue engineering, and sensing. In addition, this compound has been used as a starting material for the synthesis of other compounds with potential applications in various fields.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-10-3-6-13(19(21)22)9-15(10)18-16(20)11(2)23-14-7-4-12(17)5-8-14/h3-9,11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZRHHOMBIFLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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